N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine
Description
N-(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine is a thieno[2,3-d]pyrimidine derivative characterized by a 5,6,7,8-tetrahydrobenzothiophene fused to a pyrimidine core. The 2-methyl group on the pyrimidine ring and the beta-alanine substituent at the 4-position distinguish it from other analogs.
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C14H17N3O2S/c1-8-16-13(15-7-6-11(18)19)12-9-4-2-3-5-10(9)20-14(12)17-8/h2-7H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
CXHXLGCFXFORKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of the benzothieno-pyrimidine core can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde, followed by cyclization with a formamide derivative . The beta-alanine group can then be introduced through a subsequent reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidine compounds, including N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. In a study involving various derivatives, some were shown to be more potent than established drugs like semaxanib in inhibiting tumor growth and angiogenesis in mouse models .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are vital in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine have demonstrated promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include cyclocondensation and substitution reactions to introduce the benzothieno and pyrimidine moieties. The characterization of synthesized compounds often utilizes techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
Structure-Activity Relationship (SAR) Studies
Studies focusing on the structure-activity relationship of benzothieno[2,3-d]pyrimidine derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, substituents on the benzothieno ring can significantly influence the potency against various biological targets .
| Modification | Effect on Activity |
|---|---|
| Alkyl substitutions | Increased lipophilicity and potential bioavailability |
| Halogen substitutions | Enhanced binding affinity to target receptors |
| Functional group variations | Altered pharmacokinetics and toxicity profiles |
Case Studies
Several case studies highlight the effectiveness of related compounds:
- Case Study 1 : A derivative was tested against multiple receptor tyrosine kinases and showed significant inhibition compared to control groups in vitro and in vivo models .
- Case Study 2 : Another study explored the effects of similar compounds on cognitive decline in Alzheimer’s models, demonstrating improved memory retention and reduced acetylcholinesterase activity .
Mechanism of Action
The mechanism of action of N-(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent variations, synthesis routes, and biological profiles.
Substituent Variations and Physicochemical Properties
*Calculated based on structural analysis.
Structural-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., sulfonamide in 5e) enhance DNA-binding affinity and cytotoxicity .
- Heterocyclic substituents (e.g., thiophene in ) improve target selectivity via hydrophobic interactions .
- Polar groups (e.g., beta-alanine’s carboxylate) balance solubility and membrane penetration, critical for oral bioavailability .
Biological Activity
N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The compound is synthesized through multi-step organic reactions involving the benzothieno and pyrimidine frameworks. The synthesis typically includes the formation of key intermediates that are further modified to yield the final product. Specific methodologies may vary, but they often involve condensation reactions and cyclization processes.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated several compounds similar to N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine for their effectiveness against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.83 | Escherichia coli |
These findings suggest that modifications to the benzothieno framework can enhance antimicrobial efficacy .
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds in this class have shown anti-inflammatory effects. A study screened various derivatives for their ability to inhibit inflammatory mediators in vitro. The results indicated that some compounds significantly reduced the production of pro-inflammatory cytokines .
CNS Activity
The central nervous system (CNS) depressant activity has also been documented for related compounds. These studies involve assessing the sedative effects in animal models, where certain derivatives exhibited notable CNS depressant effects without significant toxicity .
The mechanisms underlying the biological activities of N-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-beta-alanine are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain observed CNS effects.
- Modulation of Immune Responses : Anti-inflammatory activities may result from the modulation of immune cell signaling pathways.
Case Studies
A notable case study involved the evaluation of a series of benzothieno derivatives for their antimicrobial and anti-inflammatory properties. The study found that specific modifications to the structure led to enhanced activity against resistant strains of bacteria and reduced inflammation in cellular models .
Q & A
Q. Critical parameters :
- Temperature : Reflux (~80°C) for cyclization vs. room temperature for alkylation.
- Solvent : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
- Purification : HPLC or column chromatography to isolate regioisomers .
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 11.18 ppm) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 325.0 [MH⁺]) .
- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .
Q. Advanced
- X-ray Crystallography : Resolves ambiguities in regiochemistry for complex derivatives .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in the tetrahydrobenzothieno core .
How can regioisomerism during synthesis be addressed, and what strategies minimize byproduct formation?
Advanced
Regioisomerism arises during alkylation or substitution due to competing nucleophilic sites. Strategies include:
- Thermodynamic Control : Prolonged reaction times favor thermodynamically stable isomers (e.g., alkylation at N1 vs. N3) .
- Directing Groups : Electron-withdrawing substituents (e.g., nitro) guide regioselective coupling .
- Computational Modeling : DFT calculations predict favorable reaction pathways .
Example : Alkylation of 2-oxo-thienopyrimidinones under green conditions yields >80% of the desired isomer .
What structure-activity relationships (SAR) govern the antimicrobial activity of related benzothieno-pyrimidine derivatives?
Advanced
SAR studies reveal:
-
Substituent Effects :
Compound Substituent MIC (μg/mL) vs. P. aeruginosa Source 2c 5,6-dimethyl, 6-MePy 8.2 2g Pyridin-4-yl Broad-spectrum activity 2h 6-MePy 12.5 -
Core Modifications : Saturation of the tetrahydro ring enhances membrane permeability .
-
Amide Linkage : Beta-alanine’s flexible spacer improves target binding vs. rigid aromatic amines .
How can molecular docking studies guide the design of derivatives targeting specific enzymes (e.g., TrmD or EGFR)?
Q. Advanced
- Target Selection : Prioritize enzymes with conserved active sites (e.g., TrmD in P. aeruginosa or EGFR kinase) .
- Docking Workflow :
- Prepare ligand (e.g., protonation states via Epik).
- Grid generation around the ATP-binding pocket (Glide).
- Pose ranking using MM-GBSA scoring .
- Validation : Compare docking poses with co-crystallized inhibitors (e.g., Fig. 5 in shows ligand 2e overlapping with native inhibitors).
Contradictions : Some derivatives show TrmD inhibition in silico but lack in vitro activity, suggesting off-target effects .
What solvent systems are optimal for improving the solubility of this compound in biological assays?
Q. Basic
- Polar Solvents : DMSO (for stock solutions) diluted in PBS or DMEM (<0.1% v/v) .
- Co-solvents : Ethanol (10% v/v) enhances solubility of hydrophobic derivatives .
- Surfactants : 0.01% Tween-80 for in vivo studies .
How do conflicting reports on mechanism of action (e.g., TrmD vs. EGFR inhibition) arise, and how can they be resolved?
Q. Advanced
- Assay Variability : Differences in bacterial strains (e.g., ATCC 10145 vs. clinical isolates) or cell lines (HeLa vs. A549) affect results .
- Orthogonal Assays :
- TrmD Inhibition : Measure tRNA methylation via LC-MS .
- EGFR Inhibition : Western blot for phosphorylated EGFR .
- Proteomic Profiling : SILAC-based screens identify off-target interactions .
What experimental designs mitigate contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
